2,5-dimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-3-carboxamide
Description
The compound 2,5-dimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-3-carboxamide features a 2,5-dimethylfuran core linked via a carboxamide group to a piperidine ring substituted at the 1-position with a 1,2,5-thiadiazole moiety.
Properties
IUPAC Name |
2,5-dimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-9-7-12(10(2)20-9)14(19)16-11-3-5-18(6-4-11)13-8-15-21-17-13/h7-8,11H,3-6H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMAZXBOHAEKRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2CCN(CC2)C3=NSN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 1,2,5-Thiadiazol-3-ylpiperidine Intermediate
The 1,2,5-thiadiazole ring system is central to the target molecule’s structure. A common strategy involves cyclocondensation reactions using sulfur-containing precursors. For example, thiosemicarbazides or dithioesters can undergo oxidative cyclization to form the thiadiazole core . In one documented approach, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethan-1-amine dihydrochloride was reacted with 1,4-diones in acetic acid under reflux to yield thiadiazole derivatives . Adapting this method, the 1,2,5-thiadiazol-3-yl group could be introduced via reaction of a piperidine-4-amine derivative with a sulfur source (e.g., SCl₂) and a nitrile compound under acidic conditions .
Piperidine functionalization typically involves nucleophilic substitution or reductive amination. For instance, 1-(2-chloroethyl)-5-nitro-1H-imidazole derivatives have been synthesized using chloroethylating agents . By analogy, 1-(1,2,5-thiadiazol-3-yl)piperidin-4-amine could be prepared via displacement of a leaving group (e.g., chloride) on piperidin-4-amine with a pre-formed thiadiazole moiety.
Preparation of 2,5-Dimethylfuran-3-carboxylic Acid
The furan carboxylate component requires regioselective methylation and oxidation. A Paal-Knorr synthesis variant has been employed to construct 2,5-dimethylfuran-3-carboxylic acid from 2,5-hexanedione and hydroxylamine, followed by oxidation of the resulting pyrrole to the carboxylic acid . Alternatively, direct formylation of 2,5-dimethylfuran using Vilsmeier-Haack conditions (POCl₃/DMF) yields the 3-carbaldehyde, which is subsequently oxidized to the acid using KMnO₄ or CrO₃ .
Recent advancements highlight the use of ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) as catalysts for improving yields in furan functionalization . For example, Rao et al. achieved an 82% yield in a similar furan derivative synthesis using Cu(OTf)₂ catalysis .
Amide Coupling Strategies
The final step involves coupling 2,5-dimethylfuran-3-carboxylic acid with 1-(1,2,5-thiadiazol-3-yl)piperidin-4-amine. Standard carbodiimide-based reagents (e.g., EDCl, DCC) with HOBt or HOAt as activators are effective. In a related study, hybrids containing imidazole and thiadiazole motifs were synthesized using AcOH/AcONa-mediated coupling, achieving yields of 42–62% .
For sterically hindered amines like piperidin-4-amine derivatives, mixed anhydride methods (e.g., isobutyl chloroformate) or uronium salts (HATU, TBTU) may enhance reactivity. Patent literature emphasizes the role of solvent choice; polar aprotic solvents like DMF or DMSO improve solubility and reaction homogeneity .
Purification and Crystallization
Crystallization is critical for obtaining the pure target compound. Polymorphic stability, as demonstrated in EP3750888A1 for triazolidine-dione derivatives, depends on solvent selection and cooling rates . For 2,5-dimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-3-carboxamide, recrystallization from ethanol/water mixtures or acetonitrile is recommended. X-ray powder diffraction (XRPD) patterns, as outlined in US10385078B2, ensure crystallinity and phase purity .
Analytical Characterization
Key characterization data include:
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiadiazoline ring.
Substitution: Electrophilic substitution reactions can occur on the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiadiazoline derivatives.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2,5-dimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-3-carboxamide exhibit significant cytotoxic effects against various cancer cell lines. Studies suggest that these compounds may induce apoptosis and inhibit cell proliferation through mechanisms such as cell cycle arrest and disruption of metabolic pathways.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against a range of bacterial and fungal strains. Preliminary studies have shown promising results in inhibiting the growth of pathogens like E. coli and Candida albicans, suggesting potential applications in treating infectious diseases.
Anti-inflammatory Effects
The structural components of this compound indicate potential anti-inflammatory properties. Compounds containing thiadiazole and piperidine moieties have been associated with the inhibition of inflammatory mediators, making them candidates for further research in inflammatory disease treatment .
Case Study 1: Anticancer Efficacy
A study investigated the efficacy of this compound on breast cancer cell lines. Results indicated a dose-dependent inhibition of cell viability with an IC50 value significantly lower than that of standard chemotherapeutics .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial properties, derivatives of this compound were tested against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MICs) were determined, showing that certain derivatives exhibited superior activity compared to existing antibiotics .
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Molecular Properties
Key analogs differ in substituents attached to the carboxamide nitrogen or piperidine ring, altering molecular weight, polarity, and steric effects.
Table 1: Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Notable Data |
|---|---|---|---|---|
| Target Compound: 2,5-Dimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-3-carboxamide | C14H18N4O2S | 306.39* | Thiadiazole-piperidine | N/A |
| 2,5-Dimethyl-N-(piperidin-4-yl)furan-3-carboxamide [4] | C12H18N2O2 | 222.29 | Unsubstituted piperidine | CAS 954571-50-7; MDL MFCD09741311 |
| 2,5-Dimethyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide (7b) [1] | C18H18N2O2S | 326.41* | 3-Methylbenzyl-thiazole | Yield 76%; m.p. 116–117°C; NMR data |
| 1-Methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-4-sulfonamide [5] | C11H16N6O2S2 | 328.40 | Pyrazole-sulfonamide | CAS 2097888-00-9 |
| 2,5-Dimethyl-N-(pyridin-4-yl)furan-3-carboxamide [2] | C12H12N2O2 | 216.24* | Pyridin-4-yl | X-ray structure resolved (1.149 Å) |
| 2,5-Dimethyl-N-(6-oxo-hexahydro-pyrido-benzoxazocin-8-yl)furan-3-carboxamide [6] | C21H24N2O4 | 368.43* | Polycyclic benzoxazocin | CAS 1226450-40-3 |
*Calculated based on molecular formula.
Functional Group Impact on Bioactivity and Binding
- Thiadiazole vs. Thiazole: The target compound’s 1,2,5-thiadiazole group may enhance hydrogen bonding or π-stacking compared to the 1,3-thiazole in compound 7b [1].
- Sulfonamide vs. Carboxamide : The pyrazole-sulfonamide in [5] introduces a sulfonyl group, increasing polarity and possibly altering solubility or protein-binding modes.
Biological Activity
The compound 2,5-dimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-3-carboxamide is a novel synthetic molecule that exhibits a range of biological activities due to its unique structural features. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thiadiazole Ring : This is achieved through cyclization reactions involving sulfur and nitrogen-containing precursors.
- Piperidine Ring Formation : The piperidine ring is synthesized via hydrogenation or cyclization reactions involving amines and aldehydes.
- Amide Bond Formation : The final step involves coupling the thiadiazole and piperidine components with furan-3-carboxylic acid derivatives using coupling reagents like EDCI and HOBt.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antibacterial agent and enzyme inhibitor.
Antibacterial Activity
Research indicates that compounds containing thiadiazole and piperidine moieties exhibit significant antibacterial properties. For instance, derivatives similar to this compound have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall below 100 µg/mL .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 2,5-Dimethyl... | Salmonella typhi | <100 |
| 2,5-Dimethyl... | Bacillus subtilis | <100 |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes. It demonstrates strong inhibitory activity against acetylcholinesterase (AChE) and urease. For example, similar compounds in studies have shown IC50 values for urease inhibition ranging from 1 to 6 µM, indicating potent enzyme inhibition compared to standard references .
| Enzyme | IC50 Value (µM) | Reference Standard IC50 (µM) |
|---|---|---|
| Urease | 1.13 - 6.28 | 21.25 |
| Acetylcholinesterase | Varies | Not specified |
The mechanism of action for this compound involves its interaction with specific molecular targets. It may inhibit key enzymes or receptors involved in bacterial growth or metabolic pathways in target organisms. The exact pathways remain under investigation but are believed to include modulation of neurotransmitter systems and interference with bacterial metabolism .
Case Studies
Recent studies have explored the pharmacological potential of similar compounds. For instance:
- Study A : Investigated a series of thiadiazole-piperidine derivatives for their antibacterial properties against multiple strains. Results indicated significant activity against Gram-positive bacteria with varying MIC values.
- Study B : Focused on enzyme inhibition capabilities of related compounds and found that modifications in the piperidine structure enhanced urease inhibition significantly.
Q & A
Q. What are the key synthetic steps and challenges in preparing 2,5-dimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-3-carboxamide?
Methodological Answer: The synthesis involves sequential functionalization of the piperidine and thiadiazole moieties. Critical steps include:
- Piperidine-thiadiazole coupling : Reaction of 1,2,5-thiadiazol-3-amine with a substituted piperidine precursor under reflux in acetonitrile or DMF, requiring precise stoichiometry to avoid byproducts .
- Furan-carboxamide conjugation : Activation of the furan-3-carboxylic acid using carbodiimide (e.g., EDC/HOBt) followed by amide bond formation with the piperidine-thiadiazole intermediate. Purification via column chromatography (silica gel, eluent: DCM/MeOH) is essential to isolate the target compound .
- Key challenges : Moisture sensitivity of intermediates and regioselectivity during thiadiazole cyclization. Use of anhydrous solvents (e.g., DMF) and inert atmospheres (N₂/Ar) is recommended .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
- NMR spectroscopy : Use - and -NMR (400 MHz, DMSO-d₆) to verify resonance peaks for the thiadiazole (δ 8.2–8.5 ppm for S-N-C protons) and furan (δ 6.8–7.1 ppm for methyl-substituted furan) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ at m/z 349.4 (calculated) .
- Elemental analysis : Match experimental C, H, N, S percentages with theoretical values (e.g., C: 58.3%, H: 6.1%, N: 16.1%, S: 9.2%) .
Advanced Research Questions
Q. What strategies optimize the regioselectivity of thiadiazole-piperidine coupling in this compound?
Methodological Answer: Regioselectivity challenges arise from competing nucleophilic sites on the thiadiazole ring. Solutions include:
- Pre-activation of thiadiazole : Use of NBS (N-bromosuccinimide) to brominate the thiadiazole at the 3-position, followed by Suzuki-Miyaura coupling with piperidine derivatives .
- Temperature control : Lower reaction temperatures (0–5°C) favor coupling at the 3-position over the 2-position .
- Catalytic systems : Pd(PPh₃)₄ with K₂CO₃ in DMF enhances selectivity by stabilizing transition states .
Q. How can researchers resolve contradictions in biological activity data for this compound?
Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may stem from:
- Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity using CLSI guidelines) and include positive controls (e.g., ciprofloxacin) .
- Solubility factors : Use DMSO stock solutions (<1% v/v) to avoid solvent interference in cell-based assays .
- Metabolic stability : Perform liver microsome assays (e.g., human CYP450 isoforms) to assess compound stability and rule out false-negative results .
Q. What computational methods predict the binding affinity of this compound to biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinase domains) to model interactions between the thiadiazole ring and ATP-binding pockets .
- MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes, focusing on hydrogen bonds between the carboxamide group and conserved residues (e.g., Asp86 in EGFR) .
- QSAR modeling : Train models with descriptors like LogP, polar surface area, and H-bond acceptors to correlate structural features with activity .
Experimental Design and Data Analysis
Q. How should researchers design dose-response studies for this compound in cancer cell lines?
Methodological Answer:
- Cell line selection : Use panels with diverse genetic backgrounds (e.g., NCI-60) to identify subtype-specific effects .
- Dose ranges : Start with 0.1–100 µM, using 3-fold dilutions, and calculate IC₅₀ via nonlinear regression (GraphPad Prism) .
- Combination studies : Test synergy with cisplatin or paclitaxel using Chou-Talalay analysis (CompuSyn software) .
Q. What analytical techniques quantify degradation products under accelerated stability conditions?
Methodological Answer:
- HPLC-DAD : C18 column (5 µm, 250 × 4.6 mm), mobile phase: 0.1% TFA in H₂O/ACN (gradient elution), detection at 254 nm .
- Forced degradation : Expose the compound to heat (40°C/75% RH), acidic (0.1 M HCl), and oxidative (3% H₂O₂) conditions. Identify major degradants via LC-MS/MS .
Contradictory Data and Troubleshooting
Q. How to address inconsistent NMR spectra for the piperidine-thiadiazole intermediate?
Methodological Answer:
- Dynamic effects : Rotameric equilibria in the piperidine ring cause splitting of signals. Use variable-temperature NMR (VT-NMR) at 25°C and 60°C to coalesce peaks .
- Trace solvents : Residual DMF (δ 2.7–2.9 ppm) may overlap with methyl groups. Lyophilize samples or use DMSO-d₆ for better resolution .
Q. Why do biological assays show low reproducibility across labs?
Methodological Answer:
- Cell passage number : Restrict assays to passages 5–20 to avoid phenotypic drift .
- Compound handling : Lyophilize and store at -80°C under argon to prevent hydrolysis of the carboxamide group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
